Prochlorperazine sulfoxide, 4'-oxide

Physicochemical profiling LogP Topological polar surface area

Prochlorperazine sulfoxide, 4′-oxide (CAS 879495-68-8, UNII XZ426N6G7O) is a phenothiazine-derived, dual-oxidation metabolite of the antiemetic drug prochlorperazine. Its structure incorporates a sulfoxide at the phenothiazine 5-position and an N-oxide at the 4′-position of the piperazine ring, as confirmed by the FDA Substance Registration System and NCATS Inxight Drugs database.

Molecular Formula C20H24ClN3O2S
Molecular Weight 405.9 g/mol
CAS No. 879495-68-8
Cat. No. B1434124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine sulfoxide, 4'-oxide
CAS879495-68-8
Molecular FormulaC20H24ClN3O2S
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-]
InChIInChI=1S/C20H24ClN3O2S/c1-24(25)13-11-22(12-14-24)9-4-10-23-17-5-2-3-6-19(17)27(26)20-8-7-16(21)15-18(20)23/h2-3,5-8,15H,4,9-14H2,1H3
InChIKeyQOBHEEKSQZNSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prochlorperazine Sulfoxide 4′-Oxide (CAS 879495-68-8): A Dual-Oxidation Reference Standard for Prochlorperazine Impurity and Metabolite Analysis


Prochlorperazine sulfoxide, 4′-oxide (CAS 879495-68-8, UNII XZ426N6G7O) is a phenothiazine-derived, dual-oxidation metabolite of the antiemetic drug prochlorperazine. Its structure incorporates a sulfoxide at the phenothiazine 5-position and an N-oxide at the 4′-position of the piperazine ring, as confirmed by the FDA Substance Registration System and NCATS Inxight Drugs database . With a molecular formula of C20H24ClN3O2S and a molecular weight of 405.94 g/mol, this compound is chemically distinct from the more common single-oxidation metabolite prochlorperazine sulfoxide (CAS 10078-27-0, MW 389.9 g/mol) . It is supplied exclusively as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in the context of Abbreviated New Drug Applications (ANDA) for prochlorperazine-containing products .

Why Generic Prochlorperazine Sulfoxide Cannot Substitute for the 4′-N-Oxide Sulfoxide Reference Standard


Prochlorperazine generates a complex metabolic profile that includes single-oxidation products (sulfoxide, N-oxide) and dual-oxidation products (sulfoxide 4′-N-oxide, 7-hydroxide). The 4′-N-oxide sulfoxide metabolite possesses a unique combination of two oxidation sites that alters its physicochemical properties—lowering logP to 1.413 and lowering topological polar surface area (TPSA) to 52.6 Ų compared to prochlorperazine sulfoxide (XLogP3 3.6, TPSA 56.7 Ų) . These differences translate into distinct chromatographic retention, extraction efficiency, and mass spectrometric behavior that make the single-oxidation prochlorperazine sulfoxide (EP Impurity A) unsuitable as a substitute in methods targeting the 4′-N-oxide species . Furthermore, this metabolite is formed via a dose-dependent N-oxidation pathway that operates only at higher drug exposure levels, meaning that analytical methods calibrated with simple sulfoxide standards will fail to detect or quantify this metabolite in biological samples .

Five Quantified Technical Differentiators That Determine When Prochlorperazine Sulfoxide 4′-Oxide Is the Requisite Reference Standard


Evidence 1: Altered Physicochemical Signature Drives Chromatographic Selectivity

The target compound exhibits a predicted logP of 1.413, which is 2.2 log units lower than the XLogP3 of 3.6 for prochlorperazine sulfoxide. Its TPSA of 52.6 Ų is also moderately lower than the 56.7 Ų of the sulfoxide. These differences predict a markedly shorter reversed-phase HPLC retention time and altered solid-phase extraction behavior for the 4′-N-oxide sulfoxide relative to the sulfoxide alone . Laboratories that attempt to use prochlorperazine sulfoxide as a surrogate standard for the 4′-N-oxide sulfoxide will observe mismatched retention windows and potential co-elution with unrelated matrix components.

Physicochemical profiling LogP Topological polar surface area Chromatographic retention prediction

Evidence 2: Dose-Dependent Metabolic Formation Threshold Defines Toxicological Relevance

In a rat in vivo study, the N-oxide metabolites of prochlorperazine (which include the 4′-N-oxide sulfoxide) were not detectable in urine after a 10 mg/kg oral dose. Detectable N-oxide excretion occurred only when the dose was escalated to 25 or 50 mg/kg, whereas sulfoxide metabolites were excreted at all dose levels tested . This demonstrates a dose-threshold for the N-oxidation pathway that generates the target compound, a threshold not required for the simpler sulfoxide metabolite.

Dose-dependent metabolism N-oxidation Preclinical toxicology Metabolite identification

Evidence 3: Exclusion from Widely Deployed Clinical Bioanalytical Methods Creates a Capability Gap

The validated LC-MS/MS method described by Ishiguro et al. (2012) simultaneously quantifies prochlorperazine, prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH) in human plasma, but does not include the 4′-N-oxide sulfoxide . Prochlorperazine sulfoxide, by contrast, is a core analyte in this method with a calibration range of 0.05–80 µg/L and a lower limit of quantification (LLOQ) of 50 ng/L. The absence of the 4′-N-oxide sulfoxide from this and other common clinical bioanalytical panels means that laboratories seeking to meet evolving regulatory expectations for comprehensive metabolite coverage must procure this specific compound as an independent reference standard.

LC-MS/MS Method validation Clinical bioanalysis Metabolite panel

Evidence 4: Route-Dependent Human Exposure Quantified — A Newly Identified Metabolite with 50% Bioavailability Differential

Until 2005, prochlorperazine sulfoxide 4′-N-oxide had never been identified or quantified in human plasma. Finn et al. (2005) reported it as one of two newly discovered human metabolites, alongside prochlorperazine 7-hydroxide, and performed quantitative analyses in a two-period crossover study comparing buccal and oral prochlorperazine administration . Across all measured metabolites, total exposure following buccal delivery was approximately half (≈50% reduction) of that observed after oral tablet administration, a finding that includes the 4′-N-oxide sulfoxide. This route-dependent exposure difference is clinically significant for bioequivalence testing and cannot be inferred from data on the parent drug or the single-oxidation sulfoxide.

Bioequivalence Buccal delivery Pharmacokinetics First-pass metabolism

Evidence 5: Pharmacopeial Status Asymmetry — A Non-Compendial Standard in an EP-Listed Landscape

Prochlorperazine sulfoxide is designated as EP Impurity A (Prochlorperazine Maleate Impurity A) and is listed in the European Pharmacopoeia monograph for prochlorperazine maleate, making it widely available from multiple certified suppliers . In contrast, prochlorperazine sulfoxide 4′-oxide is not listed in any major pharmacopeia (USP, EP, BP) as a specified impurity. Consequently, this compound is available only as a custom-synthesized reference standard from a limited number of specialized vendors who characterize it against regulatory guidelines but cannot currently offer direct pharmacopeial lot traceability . This asymmetry creates a procurement bottleneck: the sulfoxide can be sourced from any compendial supplier, while the 4′-N-oxide sulfoxide requires advance ordering from niche providers, affecting project timelines and requiring early-stage procurement planning.

Pharmacopeial reference standard European Pharmacopoeia Impurity profiling Procurement rarity

When to Prioritize Prochlorperazine Sulfoxide 4′-Oxide: Four Evidence-Backed Procurement and Application Scenarios


Scenario 1: Comprehensive Metabolite Coverage for Buccal or Modified-Release ANDA Bioequivalence Studies

Regulatory agencies increasingly expect ANDA applicants for modified-release or non-oral prochlorperazine products to characterize all major human metabolites. The Finn et al. (2005) study demonstrated that buccal administration reduces total metabolite exposure (including the 4′-N-oxide sulfoxide) by approximately 50% compared to oral administration . A bioequivalence study that omits this metabolite risks an incomplete pharmacokinetic profile. Procurement of prochlorperazine sulfoxide 4′-oxide as a quantitative reference standard is therefore justified for any ANDA program involving buccal, transdermal, or parenteral prochlorperazine formulations where the first-pass metabolic contribution must be differentiated.

Scenario 2: Forced Degradation Studies Requiring N-Oxidation-Specific Impurity Markers

Forced degradation (stress) studies mandated by ICH Q1A(R2) must identify all significant degradation products. N-Oxidation of the piperazine ring is a known oxidative degradation pathway for prochlorperazine that occurs under peroxide stress conditions . The 4′-N-oxide sulfoxide is the di-oxidation end-product of this pathway and is not represented by the EP-listed sulfoxide impurity (EP Impurity A). Using this compound as a reference marker ensures that degradation products arising from dual oxidation are correctly identified and quantified, preventing misclassification of unknown peaks during HPLC or LC-MS impurity profiling .

Scenario 3: Preclinical Toxicology Studies at Supra-Therapeutic Dose Levels

The Breyer et al. (1974) rat study established that N-oxide metabolites of prochlorperazine—including the sulfoxide 4′-N-oxide—are only detectable in urine when the administered dose reaches 25–50 mg/kg, whereas sulfoxide metabolites appear at all doses . In preclinical toxicology programs that escalate to high multiples of the human equivalent dose, this metabolite serves as a specific biomarker of saturable or high-dose-only metabolic pathways that may contribute to toxicity. Laboratories conducting GLP-compliant toxicokinetic profiling at elevated dose levels should include this reference standard to quantify N-oxidation-dependent exposure margins.

Scenario 4: Method Cross-Validation When Migrating from Compendial to Multi-Analyte LC-MS/MS Panels

Published clinical LC-MS/MS methods for prochlorperazine (e.g., Ishiguro 2012) quantify the sulfoxide, N-demethyl, and 7-hydroxy metabolites but explicitly exclude the 4′-N-oxide sulfoxide . A CRO or pharmaceutical quality control laboratory that intends to expand its validated method panel to include the dual-oxidation metabolite must independently source the reference standard for calibration curve construction, recovery assessment, and matrix effect evaluation. Procuring this specific compound is the rate-limiting step in closing the analytical gap between compendial monographs and contemporary multi-analyte bioanalytical expectations .

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